REACTION_CXSMILES
|
[F:1][C:2]1[C:15]([F:16])=[C:14]([F:17])[CH:13]=[CH:12][C:3]=1[NH:4][CH:5]([CH3:11])[C:6]([O:8]CC)=[O:7].[OH-].[Na+]>C(O)C>[F:1][C:2]1[C:15]([F:16])=[C:14]([F:17])[CH:13]=[CH:12][C:3]=1[NH:4][CH:5]([CH3:11])[C:6]([OH:8])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
FC1=C(NC(C(=O)OCC)C)C=CC(=C1F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
After adding water
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Type
|
WASH
|
Details
|
the residue was washed with chloroform
|
Type
|
ADDITION
|
Details
|
Next, hydrochloric acid (6 mol/l) was slowly added to the aqueous layer until pH value
|
Type
|
EXTRACTION
|
Details
|
Then the aqueous layer was extracted with IPE
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(NC(C(=O)O)C)C=CC(=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |